{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile
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Overview
Description
1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- is a chemical compound with the molecular formula C17H18N4 It is known for its unique structure, which includes a tricarbonitrile group and a butylethylamino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(butylethylamino)benzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tricarbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitrile groups.
Substitution: Substituted products with new functional groups replacing the tricarbonitrile group.
Scientific Research Applications
1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- involves its interaction with molecular targets through its functional groups. The tricarbonitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The butylethylamino group may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Ethenetricarbonitrile, 2-[4-(dimethylamino)phenyl]-: Similar structure but with a dimethylamino group instead of a butylethylamino group.
1,1,2-Ethenetricarbonitrile, 2-[4-(4-morpholinyl)phenyl]-: Contains a morpholinyl group instead of a butylethylamino group.
Uniqueness
1,1,2-Ethenetricarbonitrile, 2-[4-(butylethylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butylethylamino group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
102391-02-6 |
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Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-[4-[butyl(ethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H18N4/c1-3-5-10-21(4-2)16-8-6-14(7-9-16)17(13-20)15(11-18)12-19/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
YJZSJYFUWWZCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC=C(C=C1)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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